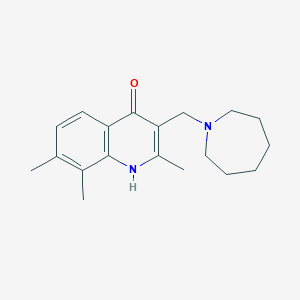![molecular formula C13H15N3O2 B5504319 2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5504319.png)
2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone" is a compound related to the pyridazinone class of chemicals. Pyridazinones are heterocyclic compounds that have attracted significant interest due to their diverse pharmacological activities. This specific compound belongs to a subgroup that is characterized by the presence of a 6-hydroxy group and a substituted amino group at the 2-position.
Synthesis Analysis
The synthesis of pyridazinone derivatives typically involves multi-step reactions starting from various precursors like keto esters or hydrazine derivatives. For example, a novel class of compounds was synthesized starting from methyl 2-(2-methoxy-2-oxoethyl)furan and thiophene carboxylates, showcasing the versatility in the synthesis of pyridazinone derivatives (Gani Koza et al., 2013). Another method involved Friedel-Crafts acylation and subsequent cyclization processes (M. Soliman et al., 2011).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives, including "2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone," is crucial in determining their chemical and biological properties. The structure is characterized by the presence of the pyridazinone core, with various substitutions influencing its reactivity and interaction with biological targets. Techniques like NMR, IR, UV, and MS, along with computational methods, are commonly used for structural characterization (Z. Zi, 2002).
Chemical Reactions and Properties
Pyridazinone derivatives engage in various chemical reactions, including cyclization, acylation, and substitution, which are central to their synthesis and modification. Their chemical properties, such as reactivity towards nucleophiles or electrophiles, depend significantly on the substituents attached to the core pyridazinone ring. These properties influence their biological activity and potential as therapeutic agents (Hajja S. Alonazy et al., 2009).
科学的研究の応用
Novel Synthesis Pathways
The research into 2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone and its derivatives highlights innovative synthesis methods and their potential applications in developing pharmacologically active compounds. For example, a study demonstrated the synthesis of a novel pyridazino-fused ring system, indicating the chemical's versatility in forming complex structures with potential biological activities (L. Károlyházy, G. Horváth, P. Mátyus, 2001). Another research effort involved the facile synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, showcasing the adaptability of this chemical framework in creating diverse heterocyclic compounds with potential for significant biological properties (Gani Koza, Selbi Keskin, M. Ozer, Betül Cengiz, E. Şahin, M. Balci, 2013).
Antitumor and Antimicrobial Properties
Significant research has been conducted on the antitumor and antimicrobial properties of derivatives of 2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone. One study identified a new class of antineoplastic agents among 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g])indoles derived from the thermal Fischer indolization of hydrazones, which originated from 4-hydrazino-5-methyl-1H-pyridin-2-one, indicating promising antitumor activity in vitro and in vivo (C. Nguyen, J. Lhoste, F. Lavelle, M. Bissery, E. Bisagni, 1990). Furthermore, the synthesis and reactions of novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones have been explored, with some derivatives being screened for their antimicrobial activities, although the results were mostly negative, highlighting the need for further modification to enhance biological activity (Hajja S. Alonazy, H. M. Al-Hazimi, Makarem M. Korraa, 2009).
特性
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-1H-pyridazine-3,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-15(9-11-5-3-2-4-6-11)10-16-13(18)8-7-12(17)14-16/h2-8H,9-10H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJMBDYJXJVRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CN2C(=O)C=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504239.png)

![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5504246.png)


![ethyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5504258.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5504267.png)
![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5504272.png)
![4-(diethylamino)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5504276.png)



![1-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5504305.png)
![N-[4-(cyclopentyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5504327.png)